molecular formula C30H43N5O11S B1139305 Tigecycline mesylate

Tigecycline mesylate

Numéro de catalogue: B1139305
Poids moléculaire: 681.8 g/mol
Clé InChI: QRMALYUMKBOEGR-KXLOKULZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le mésylate de GAR-936, également connu sous le nom de mésylate de tigécycline, est un antibiotique glycylcycline à large spectre. C'est un dérivé de la minocycline et appartient à la classe des antibiotiques tétracyclines. Le mésylate de GAR-936 est connu pour son efficacité contre un large éventail de bactéries Gram-positives et Gram-négatives, y compris celles résistantes aux autres antibiotiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du mésylate de GAR-936 implique plusieurs étapes, à partir de la minocyclineLes conditions de réaction impliquent généralement l'utilisation de tert-butylamine et d'autres réactifs à des températures et des niveaux de pH contrôlés .

Méthodes de production industrielle

La production industrielle du mésylate de GAR-936 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant des mesures rigoureuses de contrôle qualité. Le produit final est souvent cristallisé et purifié pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le mésylate de GAR-936 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du mésylate de GAR-936, chacun ayant potentiellement des activités biologiques différentes .

Applications De Recherche Scientifique

Clinical Applications

Tigecycline mesylate is primarily indicated for the treatment of complicated infections, including:

  • Complicated Skin and Skin Structure Infections (cSSSI) : Approved for use in adults, excluding diabetic foot infections.
  • Complicated Intra-Abdominal Infections (cIAI) : Effective against polymicrobial infections.
  • Community-Acquired Bacterial Pneumonia (CABP) : Demonstrates efficacy in treating pneumonia caused by resistant pathogens.

Recent studies have also highlighted its potential in treating severe Clostridioides difficile infections, showing susceptibility to various strains that are resistant to standard treatments .

Pharmacokinetics

Tigecycline exhibits favorable pharmacokinetic properties:

  • Half-Life : Approximately 27–42 hours, allowing for less frequent dosing.
  • Tissue Penetration : Achieves high concentrations in various tissues, including lungs, liver, and bones. For instance, tissue concentrations can be significantly higher than serum levels (up to 38-fold in certain tissues) after administration .
  • Excretion : Primarily excreted via bile (59%) and urine (22%), with no significant adjustments needed for renal impairment but caution advised for patients with severe hepatic dysfunction .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various clinical scenarios:

  • Clostridioides difficile Infection : A propensity-matched cohort study indicated that while tigecycline did not significantly improve 30-day mortality rates compared to other treatments, it remains a valuable option for refractory cases .
  • Complicated Intra-Abdominal Infections : Clinical trials have shown that tigecycline is non-inferior to traditional combination therapies like vancomycin-aztreonam, with similar safety profiles .
  • Pneumonia and Empyema : A case study reported successful treatment of pneumonia caused by carbapenemase-producing Klebsiella pneumoniae, demonstrating tigecycline's utility against resistant pathogens .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of tigecycline compared to other antibiotics:

Infection TypeTreatment OptionsEfficacy Comparison
Complicated Skin InfectionsTigecycline vs Vancomycin-AztreonamNon-inferior efficacy with similar safety profiles
Clostridioides difficileTigecycline vs Standard TherapyNo significant improvement in mortality rates; further studies needed
Pneumonia caused by resistant pathogensTigecycline vs CarbapenemsSuccessful treatment in resistant cases

Mécanisme D'action

GAR-936 mesylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le mésylate de GAR-936 est unique en raison de son activité à large spectre et de son efficacité contre les bactéries résistantes aux antibiotiques. Ses modifications structurales, en particulier l'ajout du groupe glycylamido, améliorent son affinité de liaison au ribosome bactérien et réduisent la sensibilité aux mécanismes de résistance courants .

Activité Biologique

Tigecycline mesylate, a member of the glycylcycline class of antibiotics, is recognized for its broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

Tigecycline functions primarily as a bacteriostatic agent by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains, which halts bacterial growth. This mechanism is similar to that of tetracyclines but with enhanced binding affinity—up to five times greater than minocycline—allowing it to combat bacteria that have developed resistance through efflux pumps and ribosomal protection mechanisms .

Antibacterial Spectrum

Tigecycline exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including:

  • Gram-positive Bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.
  • Gram-negative Bacteria : Multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae.
  • Anaerobic Bacteria : Effective against organisms such as Bacteroides fragilis and Peptostreptococcus species .

Pharmacokinetics

Tigecycline has a long half-life (approximately 27–42 hours) and achieves therapeutic concentrations in various tissues. The pharmacokinetic profile shows significant tissue penetration, with concentrations in certain tissues being much higher than in serum. For example, the tissue-to-serum concentration ratios are notably high in the gallbladder (38-fold) and lungs (8.6-fold) after administration .

Table 1: Pharmacokinetic Parameters of Tigecycline

ParameterValue
Half-life27–42 hours
Serum concentration (cSSTI)0.403–0.633 mg/L
Tissue-to-serum ratio (gallbladder)38-fold
Tissue-to-serum ratio (lungs)8.6-fold

Case Studies and Research Findings

  • Clostridioides difficile Infection : A case series evaluated tigecycline's effectiveness in treating CDI but found no significant improvement in 30-day mortality rates compared to other treatments (odds ratio: 0.89; p = 0.853) .
  • Multidrug-Resistant Infections : A cohort study involving ICU patients showed that higher doses of tigecycline resulted in increased plasma concentrations but did not correlate with improved clinical outcomes or bacterial eradication rates. Notably, the median trough concentration was significantly higher in the high-dose group compared to the standard dose group .
  • Mitochondrial Translation Inhibition : Research indicates that tigecycline also inhibits mitochondrial protein translation, showing potential anti-leukemic activity against acute myeloid leukemia (AML) in animal models .

Table 2: Clinical Outcomes from Tigecycline Studies

Study FocusOutcomeNotes
CDI TreatmentNo significant mortality benefitOdds ratio: 0.89; p = 0.853
MDR InfectionsHigher plasma concentrationsNo correlation with clinical efficacy
AML TreatmentReduced tumor volume in animal modelsInhibition of mitochondrial translation

Safety Concerns

Despite its efficacy against resistant strains, tigecycline has been associated with an increased risk of mortality compared to other antibiotics in certain patient populations, particularly those with hospital-acquired pneumonia . The FDA has issued warnings about this risk, emphasizing the need for careful patient selection when considering tigecycline therapy.

Propriétés

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMALYUMKBOEGR-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigecycline mesylate
Reactant of Route 2
Reactant of Route 2
Tigecycline mesylate
Reactant of Route 3
Tigecycline mesylate
Reactant of Route 4
Tigecycline mesylate
Reactant of Route 5
Reactant of Route 5
Tigecycline mesylate
Reactant of Route 6
Tigecycline mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.